molecular formula C16H18N2OS B2596729 N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide CAS No. 868674-65-1

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Cat. No.: B2596729
CAS No.: 868674-65-1
M. Wt: 286.39
InChI Key: ZWHZALPZWBYNIU-MSUUIHNZSA-N
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Description

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a high-purity chemical reagent designed for professional research and development applications. This specialized compound belongs to the class of 2,3-dihydro-1,3-benzothiazol-2-ylidene derivatives, characterized by its Z-configuration (2Z) imine group, 5,7-dimethyl substitution pattern, and a prop-2-yn-1-yl (propargyl) functional group at the 3-position of the benzothiazole ring system. This molecular architecture, particularly the benzothiazole core, is recognized in scientific literature for its significant pharmacological potential, with research indicating various biological activities including fungicidal, anti-tuberculosis, anti-malarial, anti-convulsant, insecticidal, sedative, and anti-inflammatory properties . The presence of the propargyl group may offer additional synthetic versatility for further chemical modifications via click chemistry, making this compound a valuable intermediate for medicinal chemistry and drug discovery programs. Researchers investigating agrochemicals may find this compound of particular interest, as benzothiazole derivatives have demonstrated utility in protecting crops from phytopathogenic microorganisms . The compound's mechanism of action is likely multifaceted, potentially involving interaction with biological targets common to benzothiazole scaffolds. This product is strictly for research use only and is not intended for diagnostic, therapeutic, veterinary, or household applications. Researchers should consult safety data sheets and implement appropriate handling procedures for laboratory chemicals.

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-5-7-14(19)17-16-18(8-6-2)13-10-11(3)9-12(4)15(13)20-16/h2,9-10H,5,7-8H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHZALPZWBYNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the benzothiazole ring . The reaction conditions often require anhydrous solvents and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related molecules, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which shares a benzamide backbone but differs in substituents and directing groups. Key distinctions include:

Feature Target Compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Core Structure Dihydro-1,3-benzothiazol-2-ylidene fused ring Benzamide
Functional Groups Propargyl, butanamide, 5,7-dimethyl Hydroxy, 3-methyl, N,O-bidentate directing group
Directing Group N,S-bidentate (benzothiazole) N,O-bidentate (amide and hydroxyl)
Electronic Properties High conjugation due to fused thiazole ring; electron-withdrawing amide Moderate conjugation; hydrogen-bonding capability via hydroxyl group
Applications Potential in catalysis (C–H activation), photovoltaics Metal-catalyzed C–H functionalization

Catalytic and Reactivity Profiles

  • Target Compound : The N,S-bidentate directing group facilitates coordination to transition metals (e.g., Pd, Ru), enabling selective C–H bond activation. The propargyl group may participate in click chemistry or alkyne metathesis .
  • Benzamide Analog : The N,O-directing group supports milder reaction conditions for C–H functionalization but lacks the aromatic thiazole ring’s electron-withdrawing effects, reducing stability under oxidative conditions .

Structural Validation and Software

Both compounds utilize SHELXL for refinement and ORTEP-3 for graphical representation of crystal structures. Structure validation protocols (e.g., PLATON, CheckCIF) ensure minimal crystallographic discrepancies (< 5% for R-factors) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide?

  • Methodological Answer : The synthesis involves constructing the benzothiazole core via cyclocondensation of substituted anilines with thioureas or thioamides under acidic conditions. Prop-2-yn-1-yl groups can be introduced via Sonogashira coupling or nucleophilic substitution, as demonstrated in analogous benzothiazole derivatives . Key steps include optimizing solvent systems (e.g., DMF or toluene) and catalysts (e.g., Pd for alkyne incorporation). Post-synthetic purification via column chromatography and recrystallization is critical to isolate the Z-isomer .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the benzothiazole ring protons (δ 6.8–7.5 ppm), propynyl protons (δ 2.1–2.3 ppm), and butanamide chain (δ 1.2–2.5 ppm). Coupling constants (e.g., J = 10–12 Hz for Z-configuration) resolve stereochemistry .
  • IR Spectroscopy : Confirm NH stretches (~3250 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and calculated C, H, N, S percentages .

Q. How can researchers address discrepancies in spectral data during characterization?

  • Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular ions ([M+H]+). For ambiguous NMR signals, employ 2D techniques (e.g., COSY, HSQC) or compare with crystallographic data from structurally similar compounds (e.g., benzothiazole-2-amine derivatives ).

Advanced Research Questions

Q. What experimental design considerations are critical for studying the compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking Studies : Use crystallographic data of target enzymes (e.g., α-glucosidase) to model interactions. Align the benzothiazole core and propynyl group with active-site residues (e.g., hydrophobic pockets) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., halogenated aryl groups) to assess electronic/steric effects on activity .
  • In Vitro Assays : Employ dose-response curves (IC50) and kinetic studies (Ki) to quantify inhibition potency .

Q. How can researchers resolve contradictions in reactivity observed during derivatization (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., D2O in IR) to trace proton transfer pathways. Monitor intermediates via LC-MS or in situ NMR .
  • Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways and transition states (e.g., alkyne cyclization vs. dimerization) .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) in buffers (pH 1–10). Use HPLC to track degradation products (e.g., hydrolysis of the amide bond) .
  • Protecting Groups : Introduce tert-butyl or acetyl groups to shield reactive sites (e.g., NH in benzothiazole) during formulation .

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